Bis[3-(trifluoromethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYFKXIHZTKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide
The synthesis begins with the preparation of a Grignard reagent from 3,5-bis(trifluoromethyl)-1-bromo-benzene. In anhydrous tetrahydrofuran (THF), magnesium metal reacts with the brominated precursor under inert conditions to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide. Key parameters include:
Table 1: Grignard Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Mg:Phenyl Halide Ratio | 1:1.1 | Maximizes conversion |
| Agitation Rate | 180 rpm | Enhances mixing efficiency |
| Reaction Duration | 4–6 hours | Prevents side reactions |
Addition of Paraformaldehyde
Solid paraformaldehyde is introduced to the Grignard reagent, leading to the formation of 3,5-bis(trifluoromethyl)benzylalcohol. This step requires careful temperature control (45°C) to mitigate exothermic side reactions. The alcohol intermediate is isolated via hydrolysis and purified through recrystallization.
Halogenation and Amination
The benzylalcohol undergoes halogenation using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield 3,5-bis(trifluoromethyl)benzyl bromide. Subsequent amination with aqueous ammonia under reflux conditions produces the target amine.
Critical Considerations:
-
Excess ammonia (5–10 equivalents) suppresses polyalkylation.
-
Solvent choice (e.g., ethanol/water mixtures) improves amine solubility and facilitates isolation.
Reductive Amination of Diaryl Ketones
Synthesis of 3,5-Bis(trifluoromethyl)benzophenone
The diaryl ketone precursor is synthesized via Friedel-Crafts acylation, though electron-withdrawing trifluoromethyl groups necessitate stringent conditions:
Table 2: Ketone Synthesis Parameters
| Condition | Value | Yield (%) |
|---|---|---|
| Reaction Temperature | 0°C → 25°C (gradual) | 68 |
| Molar Ratio (ArH:AcCl) | 1:1.2 | 72 |
Reductive Amination with Ammonia
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine.
Optimization Insights:
-
pH Control: Maintaining pH 6–7 with acetic acid prevents imine hydrolysis.
-
Catalyst: Titanium tetrachloride (TiCl₄) enhances reaction rate and yield (85%).
Leuckart Reaction Pathway
Reaction Mechanism
The Leuckart reaction converts 3,5-bis(trifluoromethyl)benzaldehyde to the target amine using ammonium formate as both nitrogen source and reducing agent. Key steps include:
-
Imine Formation: Benzaldehyde reacts with ammonium formate at 150°C.
-
Reduction: Formic acid acts as an in situ reductant, yielding the primary amine.
Table 3: Leuckart Reaction Conditions
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Temperature | 150°C | Completes in 8h |
| Solvent | Toluene | Azeotropic water removal |
| Ammonium Formate Excess | 2.5 equivalents | 78% yield |
Ullmann Coupling for Direct Arylation
Copper-Catalyzed Coupling
Aryl halides (e.g., 3-bromo-5-trifluoromethylbenzene) undergo Ullmann coupling with methylamine in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline. This one-pot method directly installs the amine functionality while coupling two aryl groups.
Advantages:
Chemical Reactions Analysis
Types of Reactions: Bis[3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl groups or the methanamine bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylated phenols or carboxylic acids.
Reduction Products: Trifluoromethylated anilines or amines.
Substitution Products: Derivatives with different functional groups attached to the benzene ring or methanamine bridge.
Scientific Research Applications
Pharmaceutical Chemistry
Key Intermediate in Drug Development
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is primarily utilized as a chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are essential for developing new pain management therapies. The synthesis process employs a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase, achieving an enantiomeric excess greater than 99.9% under optimized conditions (40°C, pH 9, Tris-HCl buffer) for 24 hours.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including enzyme inhibition and receptor binding capabilities. The trifluoromethyl groups enhance its binding affinity and stability, making it a promising candidate for therapeutic applications. Ongoing studies are focused on elucidating its pharmacodynamics and pharmacokinetics.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a vital building block for synthesizing various organic compounds. Its stable trifluoromethyl group imparts unique electronic and steric properties to the resulting molecules, facilitating the development of compounds with desired characteristics such as increased stability and reactivity.
Synthetic Methods
The typical synthesis involves reacting 3,5-bis(trifluoromethyl)benzaldehyde with ammonia or an amine source in the presence of reducing agents like sodium borohydride. This reaction is often optimized in industrial settings using continuous flow reactors to enhance yield and purity.
Catalysis
Catalytic Applications
this compound hydrochloride can function as a catalyst or precursor in various organic reactions. It enhances reaction rates and selectivity in processes such as [2 + 1] or [3 + 2] cycloaddition reactions, particularly in synthesizing bis(trifluoromethyl)cyclopropanes and pyrazolines.
Reactivity Enhancements
The compound is also involved in C–F bond activation within trifluoromethyl groups, which is critical for creating derivatives with varying degrees of fluorination—important for pharmaceuticals and agrochemicals due to their enhanced stability and biological activity.
Enzyme Engineering
Biocatalyst Development
In enzyme engineering, this compound is utilized to create more efficient biocatalysts through genetic modification or directed evolution techniques. These engineered enzymes show improved interaction with the compound, enhancing their catalytic properties across various biocatalytic processes .
Material Science
Modification of Electronic Properties
The incorporation of this compound into polymer chains or small molecules alters their electronic properties. This modification is achieved through controlled polymerization or molecular assembly techniques, resulting in materials suitable for applications in electronics and nanotechnology.
Summary Table of Applications
| Field | Application | Key Findings/Methods |
|---|---|---|
| Pharmaceutical Chemistry | Key chiral intermediate for drug development | Enantiomeric excess >99.9% via bienzyme cascade synthesis |
| Organic Synthesis | Building block for complex organic compounds | Reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ammonia; optimized industrial methods |
| Catalysis | Catalyst/precursor in organic reactions | Enhances reaction rates; involved in C–F bond activation; facilitates cycloaddition reactions |
| Enzyme Engineering | Development of efficient biocatalysts | Genetic modification improves enzyme interaction; enhances catalytic efficiency |
| Material Science | Modification of polymers for enhanced electronic properties | Controlled polymerization techniques yield materials suitable for electronics |
Mechanism of Action
The mechanism by which Bis[3-(trifluoromethyl)phenyl]methanamine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the binding affinity and selectivity of the compound, resulting in its therapeutic effects.
Comparison with Similar Compounds
Mono-Substituted Trifluoromethylphenyl Methanamines
- Example : (3-(Trifluoromethyl)phenyl)methanamine (CAS 2740-83-2)
- Lower molecular weight and reduced steric bulk compared to the bis-substituted analogue.
- Higher solubility in polar solvents due to reduced hydrophobicity.
- Weaker electron-withdrawing effect, leading to higher basicity of the amine group .
Bis-Substituted Trifluoromethylphenyl Methanamines with Positional Isomerism
Compounds with Additional Substituents
Heteroaromatic Analogues
Halogenated Derivatives
- Example: 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine Molecular Formula: C₈H₇ClF₃NO Molecular Weight: 249.60 g/mol (). – Lower basicity due to stronger electron withdrawal compared to –CF₃ alone .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Electronic Effects: this compound exhibits reduced basicity (pKa ~5–6) compared to non-fluorinated analogues due to the electron-withdrawing –CF₃ groups .
- Biological Relevance : Trifluoromethyl groups enhance metabolic stability, making bis-substituted derivatives promising in drug discovery for CNS targets ().
- Material Science : Symmetrical bis-CF₃ compounds demonstrate improved thermal stability in polymer matrices ().
Biological Activity
Bis[3-(trifluoromethyl)phenyl]methanamine, a compound characterized by its unique trifluoromethyl substituents, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound features two phenyl rings substituted with trifluoromethyl groups, enhancing its lipophilicity and reactivity. The trifluoromethyl group is known to influence the pharmacological properties of compounds significantly.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| MRSA | 50 µg/mL | 25 |
| E. coli | 40 µg/mL | 22 |
| P. aeruginosa | 30 µg/mL | 21 |
These results indicate that the compound's antibacterial activity is comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound induces cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 12.41 | Significant reduction in cell viability |
| HepG2 (Liver) | 15.00 | Induction of apoptosis |
| PC3 (Prostate) | 10.00 | Growth inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against different cancer types .
3. Anti-inflammatory Activity
This compound has shown promise in reducing inflammation in various biological models. It has been evaluated for its ability to inhibit pro-inflammatory cytokines.
| Cytokine | Concentration Tested (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 1 | 46 |
| IL-6 | 1 | 38 |
| IL-1β | 1 | 42 |
These findings suggest that the compound may act as a potent anti-inflammatory agent, potentially useful in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Study on MRSA Inhibition : A study conducted by researchers demonstrated that the compound significantly inhibited MRSA growth at sub-cytotoxic concentrations, suggesting its potential as an alternative treatment for antibiotic-resistant infections .
- Cancer Cell Line Analysis : Another investigation focused on the effects of the compound on various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation effectively .
Q & A
Q. How can researchers optimize the synthesis of Bis[3-(trifluoromethyl)phenyl]methanamine for reproducibility?
Methodological Answer:
- Reaction Conditions: Start with 3-(trifluoromethyl)benzaldehyde and methylamine in a reductive amination protocol using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .
- Purification: Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water 70:30) .
- Troubleshooting: If yields are low (<60%), consider substituting NaBH3CN with catalytic hydrogenation (H2, Pd/C) at 50 psi .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use 1H NMR to confirm the methylamine bridge (δ ~3.7 ppm, singlet) and 19F NMR to verify trifluoromethyl groups (δ ~-63 ppm, singlet). Compare with PubChem reference spectra for analogous aryl methanamines .
- Mass Spectrometry: High-resolution ESI-MS should show [M+H]+ at m/z 296.1 (calculated for C15H12F6N). Cross-reference with NIST Chemistry WebBook data for fragmentation patterns .
- X-ray Crystallography: For absolute configuration confirmation, grow crystals via slow evaporation in dichloromethane/hexane and analyze using a single-crystal diffractometer .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported electronic effects of the trifluoromethyl group on this compound’s reactivity?
Methodological Answer:
- Theoretical Alignment: Anchor experiments to Hammett substituent constants (σm for -CF3 = 0.43) to predict electronic effects on amine basicity or nucleophilicity. Perform DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution .
- Controlled Comparisons: Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups and compare reaction kinetics via UV-Vis spectroscopy. Use ANOVA to validate statistical significance of observed differences .
- Data Reconciliation: If contradictions persist (e.g., unexpected catalytic activity), investigate solvent effects (aprotic vs. protic) or steric hindrance via molecular dynamics simulations .
Q. What experimental frameworks are suitable for studying this compound’s potential in supramolecular chemistry?
Methodological Answer:
- Conceptual Framework: Apply host-guest chemistry principles, focusing on the compound’s rigid bis-aryl structure and amine’s hydrogen-bonding capacity. Design experiments to assess binding affinity with crown ethers or cucurbiturils via isothermal titration calorimetry (ITC) .
- Methodological Design: Use factorial design to test variables (pH, temperature, solvent polarity). For example, a 2^3 design evaluating pH (7 vs. 10), solvent (DMSO vs. THF), and guest concentration (1 mM vs. 5 mM) .
- Validation: Cross-validate results with computational docking (AutoDock Vina) and compare with crystallographic data from analogous systems .
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound’s thermodynamic stability?
Methodological Answer:
- Error Source Analysis: Check computational parameters (basis set selection, solvation models). Recalculate Gibbs free energy using COSMO-RS for solvent effects .
- Experimental Replication: Perform differential scanning calorimetry (DSC) to measure decomposition enthalpy. Compare with DFT-derived values and adjust for entropy contributions .
- Peer Validation: Publish raw datasets (e.g., Gaussian output files, DSC thermograms) in open repositories for independent verification .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Handling: Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge risks require grounded equipment .
- Storage: Keep in amber glass bottles under refrigeration (2–8°C) with desiccants. Incompatible with strong oxidizers (e.g., KMnO4) .
- Waste Disposal: Neutralize amine residues with dilute HCl before disposal in halogenated waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
